molecular formula C9H16O2 B15256817 Methyl 2-(3-methylcyclopentyl)acetate

Methyl 2-(3-methylcyclopentyl)acetate

Cat. No.: B15256817
M. Wt: 156.22 g/mol
InChI Key: VRWLMHRDOAHZKK-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylcyclopentyl)acetate is an organic compound with the molecular formula C9H16O2. It is a derivative of cyclopentane, featuring a methyl group and an acetate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-methylcyclopentyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-methylcyclopentanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylcyclopentyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methylcyclopentylacetic acid.

    Reduction: Formation of 3-methylcyclopentanol.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Methyl 2-(3-methylcyclopentyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylcyclopentyl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclopentyl acetate: A closely related compound with similar structural features.

    2-Methylcyclopentyl acetate: Another similar compound with a different position of the methyl group.

    Cyclopentanol derivatives: Compounds with similar cyclopentane rings and functional groups.

Uniqueness

Methyl 2-(3-methylcyclopentyl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclopentane ring with a methyl and acetate group makes it valuable for various applications, particularly in organic synthesis and industrial processes.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl 2-(3-methylcyclopentyl)acetate

InChI

InChI=1S/C9H16O2/c1-7-3-4-8(5-7)6-9(10)11-2/h7-8H,3-6H2,1-2H3

InChI Key

VRWLMHRDOAHZKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)CC(=O)OC

Origin of Product

United States

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